Methylazoxymethanol acetate
Overview
Description
Preparation Methods
Methanol, (methyl-ONN-azoxy)-, acetate (ester) is typically synthesized through the reaction of methanol with nitrous acid . The specific synthetic route involves the reaction of sodium nitrite with sulfuric acid to generate nitrous acid, which then reacts with methanol to produce the desired compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
Methanol, (methyl-ONN-azoxy)-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Methanol, (methyl-ONN-azoxy)-, acetate (ester) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Due to its neurotoxic properties, it is used in studies related to neurotoxicity and carcinogenicity.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methanol, (methyl-ONN-azoxy)-, acetate (ester) involves its ability to inhibit hepatic DNA, RNA, and protein synthesis . This inhibition occurs through the compound’s interaction with specific molecular targets and pathways within the liver cells. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s neurotoxic and carcinogenic effects are closely linked to its ability to disrupt these critical biological processes.
Comparison with Similar Compounds
Methanol, (methyl-ONN-azoxy)-, acetate (ester) can be compared with other similar compounds, such as:
Methylazoxymethanol: This compound shares similar neurotoxic and carcinogenic properties but differs in its specific chemical structure and reactivity.
Methylazoxy methyl acetate: Another related compound with similar applications and properties, but with slight variations in its molecular formula and synthesis methods.
The uniqueness of methanol, (methyl-ONN-azoxy)-, acetate (ester) lies in its specific combination of properties, including its potent inhibitory effects on DNA, RNA, and protein synthesis, as well as its distinct chemical structure.
Biological Activity
Methylazoxymethanol acetate (MAM) is a potent neurotoxin primarily used in experimental models to study neurodevelopmental disorders, particularly schizophrenia. This compound acts as a DNA-alkylating agent, leading to significant alterations in brain development and function. The following article explores the biological activity of MAM, focusing on its effects on neurodevelopment, behavioral outcomes, and underlying molecular mechanisms.
MAM selectively targets neuroblasts in the developing central nervous system (CNS), particularly when administered during critical periods of brain development. The most studied administration timing is on gestational day 17 (GD17) in rat models, which mirrors the timing of significant neurogenesis and neuronal migration. Upon exposure, MAM disrupts cellular processes such as proliferation and migration, leading to structural and functional brain abnormalities that resemble those seen in schizophrenia patients.
Behavioral Outcomes
Research has demonstrated that MAM treatment results in a variety of behavioral deficits consistent with schizophrenia. Key findings include:
- Cognitive Deficits : MAM-treated animals exhibit impairments in working memory, attention, and social interactions. For instance, studies have shown reduced performance in tasks analogous to the Wisconsin Card Sorting Test and the Continuous Performance Task .
- Prepulse Inhibition (PPI) : MAM treatment leads to deficits in PPI, a measure often used to assess sensory gating deficits seen in schizophrenia .
- Increased Locomotor Activity : MAM rats show heightened responses to psychostimulants such as amphetamine and phencyclidine (PCP), indicating altered dopaminergic signaling .
Molecular and Epigenetic Changes
The biological activity of MAM extends beyond behavioral changes to include significant molecular alterations:
- Neurotransmitter Dysregulation : Studies indicate that MAM treatment leads to hypofunction of N-methyl-D-aspartate receptors (NMDARs) in the prefrontal cortex, associated with abnormal epigenetic regulation of genes involved in neurotransmission, such as Grin2b .
- Altered Neurogenesis : Although MAM does not completely block neurogenesis, it significantly reduces the generation of new neurons in the dentate gyrus. This reduction correlates with cognitive impairments observed in treated animals .
- Histopathological Changes : MAM exposure results in structural brain changes including thinning of limbic cortices and loss of parvalbumin interneurons, which are critical for maintaining inhibitory control within neural circuits .
Case Studies
Several studies have utilized the MAM model to elucidate the biological underpinnings of schizophrenia:
- Gulchina et al. (2017) : This study highlighted epigenetic changes in juvenile MAM rats, linking NMDAR hypofunction to early cognitive deficits similar to those seen in schizophrenia patients .
- Prenatal Exposure Studies : Research involving prenatal administration of MAM has shown that offspring display significant behavioral and neuroanatomical changes, including increased dopamine levels and alterations in cortical volume .
- Pharmacological Interventions : Investigations into antipsychotic treatments have revealed that atypical antipsychotics like clozapine can ameliorate some behavioral deficits associated with MAM exposure, while typical antipsychotics do not exhibit similar efficacy .
Data Table: Summary of Behavioral and Molecular Findings
Study | Behavioral Outcomes | Molecular Changes | Notes |
---|---|---|---|
Gulchina et al. (2017) | Impaired cognitive flexibility | NMDAR hypofunction | Epigenetic changes linked to schizophrenia |
Prenatal Exposure Study | Reduced PPI; increased locomotion | Increased dopamine levels | Atypical antipsychotics reversed some deficits |
Neurogenesis Study | Impaired memory tasks | Reduced neurogenesis | Caution advised due to health impacts from high doses |
Properties
CAS No. |
592-62-1 |
---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(Z)-acetyloxymethylimino-methyl-oxidoazanium |
InChI |
InChI=1S/C4H8N2O3/c1-4(7)9-3-5-6(2)8/h3H2,1-2H3/b6-5- |
InChI Key |
BELPJCDYWUCHKF-WAYWQWQTSA-N |
SMILES |
CC(=O)OCN=[N+](C)[O-] |
Isomeric SMILES |
CC(=O)OC/N=[N+](/C)\[O-] |
Canonical SMILES |
CC(=O)OCN=[N+](C)[O-] |
boiling_point |
376 °F at 760 mmHg (NTP, 1992) 191 °C |
Color/Form |
COLORLESS LIQUID |
density |
1.172 (NTP, 1992) - Denser than water; will sink 1.172 |
flash_point |
210 °F (NTP, 1992) |
Key on ui other cas no. |
592-62-1 |
physical_description |
Methylazoxymethanol acetate is a clear colorless liquid. (NTP, 1992) Colorless liquid; [HSDB] |
Pictograms |
Health Hazard |
shelf_life |
EASILY HYDROLYZED, ESP UNDER ALKALINE CONDITIONS, TO YIELD NITROGEN, FORMALDEHYDE & METHANOL, AMONG OTHER PRODUCTS |
solubility |
greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992) Soluble in wate |
Synonyms |
(methyl-onn-azoxy)-methanoacetate(ester); (methyl-onn-azoxy)methanol,acetate(ester); (methyl-onn-azoxy)methanol,acetateester; aceticacid,(methyl-onn-azoxy)methylester; cycasinacetate; mamac; mamacetate; methylazoxymethanolacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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